2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
Description
This compound features a 1,3,8-triazaspiro[4.5]decane core with a benzyl group at position 3, two oxo groups at positions 2 and 4, and an acetamide moiety at position 8 linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-26-12-10-22(11-13-26)20(29)27(21(30)25-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCMWBMGGBNECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, characterized by the presence of a triazaspirodecane core, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 396.45 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of triazole and dioxo compounds have shown promising results against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. This is particularly relevant in targeting cancer cells that exhibit resistance to conventional therapies.
- Case Study : A study published in Cancer Letters demonstrated that a related compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potential effectiveness for further development .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal activities.
- Research Findings : A recent investigation into triazole derivatives revealed that they exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
- Comparative Analysis : The biological activity of this compound can be compared to established antibiotics, showing a potential alternative for treating resistant strains.
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, there are indications that this compound may possess anti-inflammatory and analgesic effects:
- Anti-inflammatory Activity : Compounds with similar scaffolds have been shown to inhibit inflammatory cytokines in vitro.
- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties through modulation of pain pathways.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to active sites of enzymes involved in tumor growth or microbial metabolism.
- Receptor Modulation : Interacting with specific receptors to alter cellular signaling pathways.
Proposed Pathways
| Pathway | Effect |
|---|---|
| Apoptosis induction | Promotes programmed cell death in cancer cells |
| Inhibition of DNA synthesis | Reduces proliferation in rapidly dividing cells |
| Modulation of inflammatory response | Decreases cytokine production |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes critical structural variations and properties of analogous compounds:
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~450) aligns with analogs showing blood-brain barrier permeability (e.g., 514.64 in ) .
- LogP : Fluorinated aryl groups (e.g., 4-fluorophenyl) balance lipophilicity, optimizing membrane permeability without excessive hydrophobicity .
- Solubility: The 2,4-dioxo groups may improve aqueous solubility compared to non-oxygenated analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
